3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan
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Overview
Description
3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan is a complex organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the dibenzofuran core. Dibenzofuran can be synthesized through various methods, including the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls .
Once the dibenzofuran core is prepared, it undergoes further functionalization to introduce the amino and oxoethyl groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan involves its interaction with specific molecular targets. The dibenzofuran moiety may interact with enzymes or receptors, modulating their activity. The diethylcarbamodithioate group may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the additional functional groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Another heterocyclic compound with a similar structure but containing a nitrogen atom.
Uniqueness
3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan is unique due to the combination of the dibenzofuran core with the amino, oxoethyl, and diethylcarbamodithioate groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H20N2O2S2 |
---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
[2-(dibenzofuran-3-ylamino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-21(4-2)19(24)25-12-18(22)20-13-9-10-15-14-7-5-6-8-16(14)23-17(15)11-13/h5-11H,3-4,12H2,1-2H3,(H,20,22) |
InChI Key |
KWGGGBDFCOJRNZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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